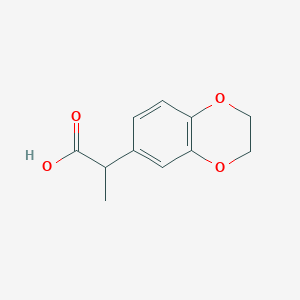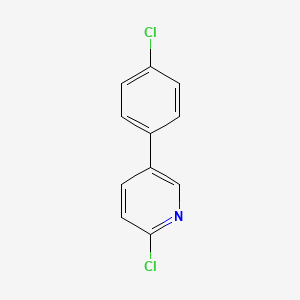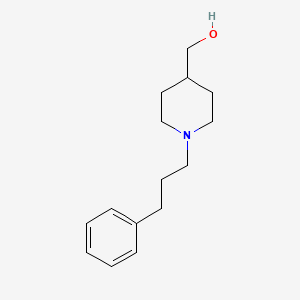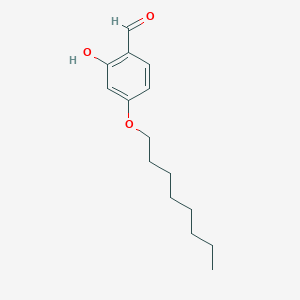
Pentanal, 5-bromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 5-bromo-1-pentanal has been a subject of study in stereochemistry and cyclization reactions . A method for producing a 5-bromo-1-pentanal compound or an acetal derivative thereof has been patented .Molecular Structure Analysis
The molecular formula of 5-bromopentanal is C5H9BrO . It has an average mass of 165.028 Da and a monoisotopic mass of 163.983673 Da .Chemical Reactions Analysis
5-Bromopentanal has been a subject of study in stereochemistry and cyclization reactions. Beckwith and Raner (1992) investigated the reactions of 5-bromo-3-(1’,1’-dimethylethyl)pentanal among others, focusing on the cyclization of intermediate ω-formylalkyl radicals.Physical And Chemical Properties Analysis
5-Bromopentanal has a molecular formula of C5H9BrO, an average mass of 165.028 Da, and a monoisotopic mass of 163.983673 Da . More detailed physical and chemical properties such as melting point, boiling point, and density would require further experimental data .Scientific Research Applications
Access to Derivatives
Access to “5-bromopentanal” and “6-bromohexanal” derivatives from Weinreb amides is described in a study . The method relies on the sequential C-bromination/zircona-aminal hydrolysis of bis-C,O-zirconocenes, which are generated in situ from unsaturated Weinreb amides using Schwartz’s reagent .
Synthesis of Other Compounds
“5-bromopentanal” can be used as a starting material for the synthesis of other compounds. For example, it can be used to synthesize “5-Bromo-1-pentanol”, a compound that has its own set of applications .
Material Science Research
In the field of material science, “5-bromopentanal” can be used in the synthesis of polymers and other materials. Its bromine atom can act as a good leaving group, allowing for further functionalization of the material .
Pharmaceutical Research
“5-bromopentanal” can be used in pharmaceutical research for the synthesis of drug molecules. The bromine atom can be replaced with other groups or atoms during the synthesis process, allowing for a wide range of potential drug molecules .
Analytical Chemistry
In analytical chemistry, “5-bromopentanal” can be used as a standard for gas chromatography (GC) and other analytical techniques . Its unique structure and properties make it useful for calibration and method development .
properties
IUPAC Name |
5-bromopentanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c6-4-2-1-3-5-7/h5H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJSXHLXJUILMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437127 |
Source


|
| Record name | Pentanal, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentanal, 5-bromo- | |
CAS RN |
1191-30-6 |
Source


|
| Record name | Pentanal, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromopentanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What makes 5-Bromopentanal a valuable building block in organic synthesis?
A: 5-Bromopentanal serves as a versatile precursor for constructing complex molecules due to its unique structure. The presence of both an electrophilic aldehyde group and a reactive bromine atom allows for diverse chemical transformations. []
Q2: How can 5-Bromopentanal be synthesized efficiently?
A: A recent study [] describes an efficient synthesis of 5-Bromopentanal derivatives from Weinreb amides. This method involves the following steps:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Chloro-2-iodothieno[3,2-B]pyridine-6-carbonitrile](/img/structure/B1353972.png)
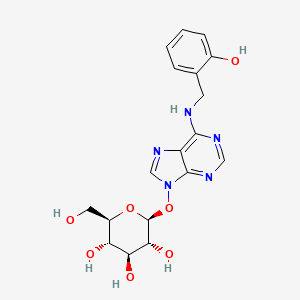
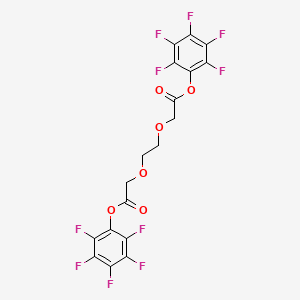

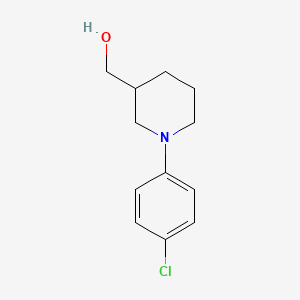
![tert-Butyl N-[(5S)-5-{[(9H-fluoren-9-ylmethoxy)-carbonyl]amino}-6-oxohexyl]carbamate](/img/structure/B1353986.png)
